molecular formula C11H13N3O B2503258 (1-methyl-1H-imidazol-5-yl)(6-methylpyridin-3-yl)methanol CAS No. 1491304-68-7

(1-methyl-1H-imidazol-5-yl)(6-methylpyridin-3-yl)methanol

Cat. No.: B2503258
CAS No.: 1491304-68-7
M. Wt: 203.245
InChI Key: SWUCDRVGQKHRIU-UHFFFAOYSA-N
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Description

(1-methyl-1H-imidazol-5-yl)(6-methylpyridin-3-yl)methanol is a chemical compound that features both imidazole and pyridine rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-imidazol-5-yl)(6-methylpyridin-3-yl)methanol typically involves the reaction of 1-methylimidazole with 6-methyl-3-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-imidazol-5-yl)(6-methylpyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced further to form different derivatives, depending on the reducing agents used.

    Substitution: The imidazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the imidazole or pyridine rings.

Scientific Research Applications

Chemistry

In chemistry, (1-methyl-1H-imidazol-5-yl)(6-methylpyridin-3-yl)methanol is used as a building block for synthesizing more complex molecules

Biology

The compound’s biological applications are primarily related to its ability to interact with various biological targets. It has been studied for its potential as an enzyme inhibitor and as a ligand in biochemical assays.

Medicine

In medicine, this compound has been explored for its potential therapeutic properties. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial therapies.

Industry

Industrially, the compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it valuable for producing a wide range of products.

Comparison with Similar Compounds

Similar Compounds

  • (1-methyl-1H-imidazol-5-yl)(4-methylpyridin-3-yl)methanol
  • (1-methyl-1H-imidazol-5-yl)(2-methylpyridin-3-yl)methanol
  • (1-methyl-1H-imidazol-5-yl)(6-chloropyridin-3-yl)methanol

Uniqueness

What sets (1-methyl-1H-imidazol-5-yl)(6-methylpyridin-3-yl)methanol apart from similar compounds is its specific substitution pattern on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity, making it a distinct compound of interest in various fields of research.

Properties

IUPAC Name

(3-methylimidazol-4-yl)-(6-methylpyridin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-3-4-9(5-13-8)11(15)10-6-12-7-14(10)2/h3-7,11,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUCDRVGQKHRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(C2=CN=CN2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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